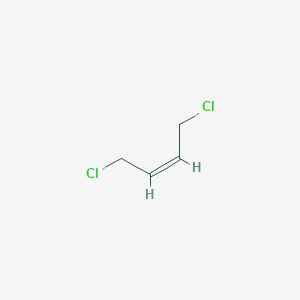

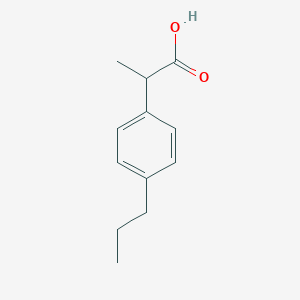

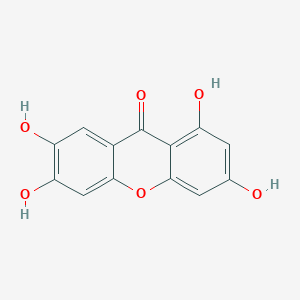

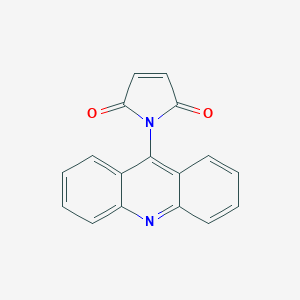

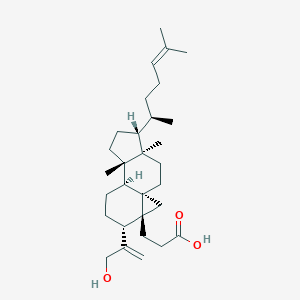

![molecular formula C16H25NO3 B023631 [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide CAS No. 147441-56-3](/img/structure/B23631.png)

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with complex structures similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide often involves multi-step reactions, including cyclization, alkylation, and oxidation. For example, the synthesis of a related compound involved the formation of cyclohexenone rings adopting different conformations, highlighted by the presence of intramolecular hydrogen bonds within the molecule (Shi et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of complex organic compounds. For instance, a study on related compounds revealed intricate details about their crystal structure, including the arrangement of atoms and the presence of hydrogen bonding, which plays a crucial role in stabilizing the structure (E. Brock et al., 2014).

Chemical Reactions and Properties

Compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide undergo various chemical reactions, including N-dealkylation, O-dealkylation, oxidation, and hydroxylation. These reactions lead to the formation of multiple metabolites, indicating the compound's reactive nature and its potential to undergo transformation under specific conditions (C. Sauer et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and conformation, are crucial for understanding their behavior in different environments. The cyclohexanone ring, for instance, often exhibits a chair conformation, and the orientation of substituent groups can significantly influence the compound's overall stability and reactivity (S. Rizwana Begum et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and the ability to form various derivatives, are essential for the compound's applications in chemical synthesis and other areas. Studies on similar compounds have shown that they can undergo condensation reactions with aromatic amines, leading to the formation of N-phenyl derivatives, which further expands their utility in synthetic chemistry (Kazuo Haga et al., 1986).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

- Studies on the synthesis and crystal structures of hydrogen-bonded N-oxides, including [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide, have shown that adjacent molecules in these structures are linked by a series of O–H···O–N hydrogen bonds, forming tape-like arrangements. This research provides insights into the configurations and molecular interactions of such compounds (Brock et al., 2014).

Molecular Interactions and Conformations

- The crystal structure of related compounds, like Tramadolium picrate and Tramadol hydrochloride–benzoic acid, has been analyzed, revealing details about the conformation of the cyclohexane ring and the interactions between different molecular components, such as hydrogen bonding and molecular chain formation (Siddaraju et al., 2012); (Siddaraju et al., 2011).

Chemical Transformations and Reactions

- Research on the oxidation and reduction of compounds similar to [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide and their reactions with other compounds has led to the synthesis of various derivatives and products, providing insights into the potential chemical transformations and applications of these compounds (Varlamov et al., 2004).

Pharmacological and Biochemical Studies

- While excluding information directly related to drug use and dosage, it's worth noting that related studies have contributed to the understanding of the biochemical behavior and potential pharmacological properties of compounds with similar structures (Li et al., 2013).

Eigenschaften

IUPAC Name |

1-[(1S,2S)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,19)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)20-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKSXMNNGHBEA-GOEBONIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1CCCCC1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649541 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

CAS RN |

147441-56-3 | |

| Record name | [(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.